Product packaging for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline(Cat. No.:CAS No. 224161-37-9)

6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1285246
CAS No.: 224161-37-9
M. Wt: 151.18 g/mol
InChI Key: IGFFEMNFESMQQW-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Alkaloids and Derivatives in Natural Products and Synthetic Chemistry

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have captured the attention of chemists and pharmacologists for centuries. numberanalytics.comflorajournal.com Found predominantly in the plant kingdom, these nitrogen-containing heterocyclic compounds are derived from the amino acid tyrosine or phenylalanine. rsc.org Their structural complexity and potent biological activities have made them a cornerstone of natural products chemistry. florajournal.com Historically, compounds like morphine and codeine, isolated from the opium poppy, are prime examples of the profound physiological effects of isoquinoline alkaloids, establishing their importance in medicine for pain management. numberanalytics.comnumberanalytics.com

The pharmacological spectrum of isoquinoline alkaloids is remarkably broad, encompassing analgesic, antimicrobial, anticancer, and anti-inflammatory properties. florajournal.comnumberanalytics.com This wide range of activities has spurred significant interest in their synthesis and modification. In synthetic chemistry, the isoquinoline core serves as a valuable template for developing new therapeutic agents. rsc.org The intricate structures of these natural products present formidable challenges and opportunities for organic chemists, driving the innovation of new synthetic methodologies. numberanalytics.com

Overview of 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) as a Core Heterocyclic Scaffold in Medicinal Chemistry

Within the broader family of isoquinoline alkaloids, the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a particularly important structural motif. nih.govscispace.com The THIQ scaffold is a common feature in numerous natural products and has been identified as a "privileged structure" in medicinal chemistry. tandfonline.comresearchgate.net This designation is due to its ability to bind to a variety of biological targets, leading to a wide array of pharmacological responses. tandfonline.com

The versatility of the THIQ framework is demonstrated by its presence in compounds with diverse therapeutic applications, including antitumor, antiviral, antibacterial, and anti-inflammatory agents. researchgate.netnih.gov Its structural rigidity and three-dimensional character make it an ideal backbone for the design of molecules that can interact with specific biological receptors with high affinity and selectivity. tandfonline.com The synthetic accessibility of the THIQ core, often through classic reactions like the Pictet-Spengler condensation, further enhances its appeal to medicinal chemists, allowing for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. nih.govtandfonline.com The development of novel THIQ analogs remains a highly active area of research, aimed at discovering new treatments for a range of human diseases. researchgate.netrsc.org

Rationale for Fluorine Substitution in THIQ Derivatives for Enhanced Biological Activity

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.govnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic properties. tandfonline.com When applied to the THIQ scaffold, fluorination can lead to significant improvements in biological activity. nih.gov

One of the primary reasons for introducing fluorine is to improve metabolic stability. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes in the body. tandfonline.com By strategically placing a fluorine atom at a metabolically vulnerable position on the THIQ ring system, chemists can block oxidative metabolism, thereby prolonging the drug's duration of action. nih.gov

Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, affecting its pKa and dipole moment. tandfonline.com This can lead to enhanced binding affinity for the target receptor, as the fluorinated molecule may engage in more favorable electrostatic or hydrogen-bonding interactions. benthamscience.com Fluorine substitution can also increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. tandfonline.comresearchgate.net The strategic placement of a fluorine atom, as seen in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, is therefore a rational approach to fine-tune the properties of the THIQ scaffold, aiming for superior potency, stability, and bioavailability. nih.govnih.gov

Table 1: Physicochemical Impact of Fluorine Substitution

Property Influence of Fluorine Rationale
Metabolic Stability Increased The Carbon-Fluorine (C-F) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. tandfonline.com
Binding Affinity Can be Increased The high electronegativity of fluorine can alter electron distribution, potentially leading to stronger interactions with target proteins. nih.gov
Lipophilicity Increased Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability and absorption. nih.gov
pKa Can be Altered The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting ionization state and bioavailability. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FN B1285246 6-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 224161-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFFEMNFESMQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577338
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224161-37-9
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
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Synthetic Methodologies for 6 Fluoro 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Established Synthetic Routes for the Tetrahydroisoquinoline Ring System

The synthesis of the core tetrahydroisoquinoline (THIQ) structure is a well-documented field in organic chemistry, with several classical methods being widely employed. These routes are readily adapted for the preparation of fluorinated analogues by using appropriately substituted starting materials.

Pictet-Spengler Condensation and its Variants

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. nih.gov This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic ring closure to form the THIQ skeleton. organicreactions.orgwikipedia.org First discovered by Amé Pictet and Theodor Spengler in 1911, this reaction is a special application of the Mannich reaction. organicreactions.orgwikipedia.orgthermofisher.com

The general mechanism proceeds through the formation of a Schiff base (or imine) from the amine and carbonyl compound, which is then protonated to form an electrophilic iminium ion. The aromatic ring, activated by the ethylamine (B1201723) side chain, then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring. wikipedia.org

For the synthesis of 6-fluoro-1,2,3,4-tetrahydroisoquinoline, the reaction would typically start with β-(3-fluorophenyl)ethylamine and an appropriate aldehyde, often formaldehyde (B43269) or its equivalent. organicreactions.orgthermofisher.com The reaction conditions can vary, from heating in strong protic acids like hydrochloric acid (HCl) to using trifluoroacetic acid (TFA) under various conditions, including microwave irradiation, which can significantly shorten reaction times. wikipedia.orgrsc.org

Table 1: Overview of the Pictet-Spengler Reaction for 6-Fluoro-THIQ Synthesis

Component Description Example
β-Arylethylamine The aromatic precursor containing the fluorine atom. 2-(3-Fluorophenyl)ethan-1-amine
Carbonyl Compound Provides the C1 carbon of the THIQ ring. Formaldehyde, Acetaldehyde
Catalyst Typically a strong protic or Lewis acid. HCl, H₂SO₄, Trifluoroacetic Acid (TFA)
Intermediate An electrophilic iminium ion. N-(3-fluorophenethyl)methaniminium

| Product | The target fluorinated tetrahydroisoquinoline. | this compound |

Variants of the Pictet-Spengler reaction have been developed to introduce substituents at the C1 position and to control stereochemistry, making it a versatile tool for creating a diverse library of THIQ derivatives. rsc.org

Reductive Cyclization Approaches

Reductive cyclization offers another pathway to the tetrahydroisoquinoline scaffold. A common strategy in this category involves the reduction of a 3,4-dihydroisoquinoline (B110456) intermediate. This two-step approach first constructs the unsaturated heterocyclic ring, which is then reduced to the saturated THIQ system.

The reduction of the C=N double bond within the 3,4-dihydroisoquinoline ring is typically achieved using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is frequently employed for this transformation due to its mild conditions and high efficiency. nih.govmdpi.com Other methods, such as catalytic hydrogenation, can also be used. mdpi.com This reduction step is often the final stage in a multi-step synthesis that begins with a different cyclization method, such as the Bischler-Napieralski reaction. rsc.org

For instance, a 6-fluoro-3,4-dihydroisoquinoline (B1645722) can be readily reduced to this compound. This approach is particularly useful as it allows for the isolation and purification of the dihydroisoquinoline intermediate before the final reduction.

Bischler-Napieralski Cyclization and Subsequent Reductions

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which are direct precursors to tetrahydroisoquinolines. rsc.org The reaction involves the intramolecular cyclodehydration of a β-arylethylamide in the presence of a condensing agent. wikipedia.orgorganic-chemistry.org

The process starts with an N-acylated β-phenylethylamine. To synthesize the 6-fluoro analogue, one would begin with an N-acyl derivative of 2-(3-fluorophenyl)ethylamine. This amide is then treated with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), although others like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can also be used. organic-chemistry.orgnih.govresearchgate.net The reaction proceeds via an intramolecular electrophilic aromatic substitution, forming the 3,4-dihydroisoquinoline ring. wikipedia.org

The resulting 6-fluoro-3,4-dihydroisoquinoline is not the final product. It must be reduced in a subsequent step to yield this compound, as described in the reductive cyclization section. rsc.org This two-step sequence—Bischler-Napieralski cyclization followed by reduction—is a very common and reliable strategy for accessing the THIQ core structure. rsc.orgresearchgate.net

Table 2: Bischler-Napieralski and Reduction Sequence

Step Reaction Type Starting Material Reagents Intermediate/Product
1 Bischler-Napieralski Cyclization N-Acyl-2-(3-fluorophenyl)ethylamine POCl₃ or P₂O₅ 6-Fluoro-3,4-dihydroisoquinoline

| 2 | Reduction | 6-Fluoro-3,4-dihydroisoquinoline | NaBH₄, MeOH | this compound |

Strategies for Introducing the Fluoro Group at the 6-Position

Fluorination during Ring Formation

The most direct and widely used strategy for synthesizing this compound is to begin with a commercially available or readily synthesized aromatic precursor that already contains the fluorine atom at the desired position. thieme.de All the major synthetic routes to the THIQ ring system, including the Pictet-Spengler and Bischler-Napieralski reactions, can be executed using a fluorinated starting material.

For example, the Pictet-Spengler reaction would utilize 2-(3-fluorophenyl)ethylamine. The fluorine atom is positioned at the meta-position relative to the ethylamine side chain, which, upon cyclization, becomes the 6-position of the resulting tetrahydroisoquinoline. Similarly, the Bischler-Napieralski reaction would start with an amide derived from 2-(3-fluorophenyl)ethylamine.

This "pre-fluorination" approach offers significant advantages:

High Regioselectivity: The position of the fluorine atom is unambiguously defined by the starting material, avoiding the formation of undesired regioisomers.

Predictability: The cyclization reactions are generally well-behaved and their outcomes are predictable.

Efficiency: It avoids the need for additional, potentially low-yielding, fluorination steps later in the synthesis.

Post-Cyclization Fluorination Reactions

Introducing a fluorine atom directly onto the aromatic ring of a pre-formed 1,2,3,4-tetrahydroisoquinoline (B50084) molecule is a less common approach. Direct electrophilic fluorination of aromatic rings can be challenging and often leads to a mixture of isomers, making purification difficult.

However, more specialized methods exist. One potential, albeit more complex, route involves a deoxyfluorination strategy. For the related tetrahydroquinoline system, a method has been reported involving the cyclization of catecholamines to form a dihydroxy-tetrahydroquinoline, which is then subjected to deoxyfluorination. ui.ac.id This type of multi-step sequence could potentially be adapted for tetrahydroisoquinolines, where a hydroxyl group at the 6-position is converted into a fluorine atom. Such methods often require specialized fluorinating reagents and careful optimization of reaction conditions to achieve regioselectivity. Given the straightforwardness of using pre-fluorinated starting materials, post-cyclization fluorination is generally reserved for situations where the required precursors are unavailable or for the synthesis of more complex, specifically substituted analogues.

Synthesis of Specific this compound Derivatives

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through established methods for constructing the tetrahydroisoquinoline core, such as the Pictet-Spengler or Bischler-Napieralski reactions, followed by salt formation.

A common approach involves the Pictet-Spengler reaction, which consists of the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. researchgate.netiisc.ac.inrsc.org For the synthesis of the 6-fluoro derivative, the logical starting material would be 2-(4-fluorophenyl)ethylamine. This precursor can be condensed with formaldehyde, typically generated in situ from paraformaldehyde or formalin, under acidic conditions (e.g., hydrochloric acid) to yield the desired this compound. rsc.org The subsequent treatment of the free base with hydrochloric acid affords the hydrochloride salt.

Alternatively, the Bischler-Napieralski reaction provides another route. rsc.org This method involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate. rsc.org This intermediate is then reduced to the corresponding tetrahydroisoquinoline. For the 6-fluoro analog, N-[2-(4-fluorophenyl)ethyl]formamide would be the necessary starting amide. After cyclization and reduction, the resulting this compound can be converted to its hydrochloride salt.

A detailed representation of the Pictet-Spengler approach is outlined below:

StepReactantsReagents/ConditionsProduct
12-(4-Fluorophenyl)ethylamine, ParaformaldehydeHydrochloric Acid, HeatThis compound
2This compoundHydrochloric Acid in a suitable solvent (e.g., ethanol or ether)This compound Hydrochloride

Synthesis of Methyl this compound-1-carboxylate Hydrochloride

The synthesis of this derivative involves the formation of the 6-fluoro-tetrahydroisoquinoline ring with a carboxylic acid group at the 1-position, followed by esterification and salt formation. A relevant synthetic strategy is a modification of the Pictet-Spengler reaction where a β-phenylethylamine is reacted with an α-keto acid.

Specifically, 2-(4-fluorophenyl)ethylamine can be reacted with glyoxylic acid under acidic conditions. This reaction constructs the tetrahydroisoquinoline ring and installs the carboxylic acid group at the C1 position in a single step, yielding this compound-1-carboxylic acid.

The subsequent steps involve the esterification of the carboxylic acid to the methyl ester, which can be achieved using standard methods such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride). Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

StepStarting MaterialReagents/ConditionsIntermediate/Product
12-(4-Fluorophenyl)ethylamineGlyoxylic acid, Acid catalystThis compound-1-carboxylic acid
2This compound-1-carboxylic acidMethanol, Acid catalyst (e.g., H₂SO₄ or SOCl₂)Methyl this compound-1-carboxylate
3Methyl this compound-1-carboxylateHCl in a suitable solventMethyl this compound-1-carboxylate Hydrochloride

Synthesis of this compound-3-carboxylic Acid

The synthesis of this compound-3-carboxylic acid can be accomplished by constructing the heterocyclic system from precursors that already contain the necessary functionalities. A notable method involves the base-catalyzed cyclization of a malonic ester derivative with a suitably substituted o-xylene.

This approach utilizes α,α'-dibromo-4-fluoro-o-xylene as a key starting material. The synthesis of this dibromide can be achieved by the bromination of 4-fluoro-o-xylene, for instance, using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The resulting α,α'-dibromo-4-fluoro-o-xylene is then reacted with diethyl acetamidomalonate in the presence of a base. This cyclization is followed by acidic hydrolysis and decarboxylation to yield the target this compound-3-carboxylic acid.

StepDescriptionKey Reagents
1Bromination4-Fluoro-o-xylene, N-Bromosuccinimide (NBS), Benzoyl Peroxide
2Cyclizationα,α'-Dibromo-4-fluoro-o-xylene, Diethyl acetamidomalonate, Base (e.g., Sodium ethoxide)
3Hydrolysis and DecarboxylationAqueous HCl, Heat

This method provides a direct route to the racemic form of the desired amino acid derivative.

Synthesis of (3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

The enantioselective synthesis of the (3S)-enantiomer of this compound-3-carboxylic acid can be achieved through several strategies, including the use of chiral starting materials or asymmetric catalysis.

One common approach is a variation of the Pictet-Spengler reaction starting from an optically active amino acid. iisc.ac.in In this case, L-4-fluorophenylalanine would be the ideal chiral precursor. The reaction of L-4-fluorophenylalanine with formaldehyde in the presence of an acid catalyst leads to the formation of the tetrahydroisoquinoline ring. The stereochemistry at the C3 position is retained from the starting L-amino acid, leading to the desired (3S)-enantiomer. It is important to note that the reaction conditions must be carefully controlled to minimize racemization. researchgate.net

Another strategy involves the resolution of the racemic mixture of this compound-3-carboxylic acid, which can be synthesized as described in the previous section. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the desired enantiomer.

MethodStarting MaterialKey StepProduct
Asymmetric Pictet-SpenglerL-4-Fluorophenylalanine, FormaldehydeAcid-catalyzed cyclization(3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
ResolutionRacemic this compound-3-carboxylic acidFormation and separation of diastereomeric salts with a chiral amine(3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Synthesis of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

The synthesis of this derivative requires the construction of a tetrahydroisoquinoline ring with substituents at the 1, 6, and 8 positions. A plausible synthetic route would begin with a substituted phenylethylamine, namely 2-(4-fluoro-2-methylphenyl)ethylamine. This starting material can be prepared through a multi-step synthesis starting from 4-fluoro-2-methylbenzaldehyde.

Once the required phenylethylamine is obtained, a Pictet-Spengler-type reaction with glyoxylic acid can be employed to introduce the carboxylic acid group at the 1-position and form the tetrahydroisoquinoline ring system. The reaction is expected to favor cyclization at the position para to the activating methyl group, leading to the desired 6-fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

StepDescriptionIntermediate/Product
1Synthesis of the starting amine2-(4-Fluoro-2-methylphenyl)ethylamine
2Pictet-Spengler reaction6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Synthesis of 6-Fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

The synthesis of this complex molecule involves several key steps: the formation of the 1-isopropyl-6-fluoro-tetrahydroisoquinoline core, followed by N-acylation with a substituted piperidine (B6355638) moiety.

The core structure, 1-isopropyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline, can be synthesized via a Pictet-Spengler reaction between 2-(4-fluorophenyl)ethylamine and isobutyraldehyde. This reaction will yield the desired 1-substituted tetrahydroisoquinoline.

The second part of the synthesis involves the preparation of the acylating agent, which is 1-(2-phenylethyl)piperidine-4-carbonyl chloride. This can be prepared from 1-(2-phenylethyl)piperidine-4-carboxylic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Finally, the N-acylation is performed by reacting 1-isopropyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline with the prepared acid chloride, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.

StepReactantsProduct of Step
12-(4-Fluorophenyl)ethylamine, Isobutyraldehyde1-Isopropyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline
21-(2-Phenylethyl)piperidine-4-carboxylic acid, Thionyl chloride1-(2-Phenylethyl)piperidine-4-carbonyl chloride
31-Isopropyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline, 1-(2-Phenylethyl)piperidine-4-carbonyl chloride6-Fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

Synthesis of 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

The synthesis of 2-(tert-butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a multi-step process that can be achieved through various synthetic routes. One plausible approach involves the protection of the nitrogen atom of a pre-formed this compound-1-carboxylic acid.

A general strategy for synthesizing tetrahydroisoquinoline-1-carboxylic acid derivatives involves the Ugi three-component reaction. researchgate.net This reaction, using 3,4-dihydroisoquinolines, isocyanides, and acids, can produce 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can then be hydrolyzed to the corresponding carboxylic acids. researchgate.net However, this method can lead to racemization. researchgate.net

Another approach involves the ozonolysis of N-Boc-protected 1-propenyltetrahydroisoquinoline, followed by reduction and oxidation to yield the desired carboxylic acid. researchgate.net For the synthesis of the 6-fluoro analog, a suitable starting material would be 6-fluoro-3,4-dihydroisoquinoline. The synthesis could proceed as follows:

Ugi Reaction: The reaction of 6-fluoro-3,4-dihydroisoquinoline with an appropriate isocyanide and acid would yield an N-acyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.

Boc Protection and Hydrolysis: Subsequent hydrolysis of the amide and protection of the secondary amine with a tert-butoxycarbonyl (Boc) group would yield the target compound.

Alternatively, a route starting from this compound could be envisioned. The introduction of the carboxylic acid group at the C1 position can be challenging. One potential method is the Strecker synthesis, which involves the reaction of the tetrahydroisoquinoline with cyanide and an aldehyde, followed by hydrolysis of the resulting aminonitrile. researchgate.net

A key intermediate, N-tert-Butoxycarbonyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline, has been synthesized by treating 6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide with di-tert-butyldicarbonate in the presence of triethylamine. prepchem.com A similar strategy could be employed for the 6-fluoro analog.

Advanced Synthetic Techniques for this compound Analogs

The development of advanced synthetic techniques has enabled the efficient and stereoselective synthesis of complex this compound analogs.

Multicomponent reactions (MCRs) are powerful tools for the synthesis of structurally diverse molecules in a single step. rsc.org The Ugi and Petasis reactions are notable examples of MCRs used to generate tetrahydroisoquinoline scaffolds. nih.govlookchem.com For instance, a three-component Ugi reaction of 3,4-dihydroisoquinolines, isocyanides, and various acids can provide access to 1-substituted THIQ derivatives. researchgate.net By employing a fluorinated starting material, such as 4-fluoroaniline (B128567) in a Doebner reaction, fluorinated quinoline (B57606) derivatives can be synthesized, which can then be reduced to the corresponding tetrahydroquinolines. nih.gov The application of MCRs to the synthesis of 6-fluoro-THIQ analogs offers a convergent and efficient approach to generate libraries of these compounds for biological screening. rsc.org

The biological activity of tetrahydroisoquinolines is often dependent on their stereochemistry. mdpi.com Therefore, the development of asymmetric methods to synthesize enantiopure 6-fluoro-THIQs is of great importance. Asymmetric hydrogenation is a widely used and effective strategy. mdpi.com Transition-metal catalysts, particularly those based on iridium and ruthenium, have been successfully employed for the asymmetric hydrogenation of imines, enamines, and N-heteroaromatics containing the isoquinoline (B145761) core. mdpi.com For example, a highly effective asymmetric hydrogenation of quinolines in water has been developed using chiral cationic Ru-diamine complexes, which was successfully applied to the scaled-up synthesis of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263) with 98% enantiomeric excess (ee). rsc.org This compound is a key intermediate for the antibacterial agent (S)-flumequine. rsc.org Other asymmetric approaches include transfer hydrogenation and reductive amination. mdpi.com

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org In the context of fluoro-isoquinolines, the fluorine atom itself can act as a weak directing group. organic-chemistry.org However, stronger directing groups such as amides, carbamates, or methoxy (B1213986) groups are often employed to ensure high regioselectivity. organic-chemistry.org The resulting lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the position ortho to the directing group. researchgate.net This methodology provides a versatile route to substituted 6-fluoro-isoquinolines, which can subsequently be reduced to the corresponding tetrahydroisoquinolines.

Catalytic hydrogenation is a fundamental and widely used method for the reduction of the isoquinoline ring system to afford tetrahydroisoquinolines. iitm.ac.in A variety of heterogeneous catalysts, including platinum, palladium, rhodium, and ruthenium on supports like carbon, are effective for this transformation. iitm.ac.inrsc.org The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction's efficiency and selectivity. rsc.org For instance, the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been achieved using a nitrogen-doped carbon-supported palladium catalyst under mild conditions. rsc.org Asymmetric hydrogenation, as mentioned earlier, allows for the synthesis of enantiomerically enriched tetrahydroisoquinolines. rsc.org

Analytical Characterization of Synthesized this compound and its Derivatives

The structural elucidation and confirmation of synthesized this compound and its derivatives are accomplished using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and connectivity of protons in the molecule. Characteristic signals for the tetrahydroisoquinoline core include multiplets for the aromatic protons and signals for the methylene (B1212753) groups of the heterocyclic ring. nih.govmdpi.com

¹³C NMR: Shows the number of unique carbon atoms. The carbon atom attached to the fluorine will exhibit a characteristic splitting pattern (C-F coupling). nih.govmdpi.com

¹⁹F NMR: Is a highly sensitive technique for fluorine-containing compounds and will show a single resonance for the 6-fluoro substituent, with coupling to adjacent protons. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. nist.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. mdpi.comacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorptions for a secondary amine (N-H stretch) and C-F bond vibrations would be expected for this compound. nih.govnih.gov

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values to confirm the purity and empirical formula of the compound. nih.gov

Below is a table summarizing the expected analytical data for this compound.

Technique Expected Data
¹H NMR Aromatic protons (multiplets), CH₂ groups of the heterocyclic ring (triplets or multiplets), N-H proton (broad singlet).
¹³C NMR Signals for aromatic carbons (one showing C-F coupling), signals for the aliphatic carbons of the heterocyclic ring.
¹⁹F NMR A single resonance with coupling to ortho-protons.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound.
IR Spec. N-H stretching vibration, C-F stretching vibration, aromatic C-H and C=C stretching vibrations.

Spectroscopic Analysis (NMR, MS, IR)

Spectroscopic analysis is fundamental to the structural elucidation of this compound, confirming the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for confirming the carbon-hydrogen framework of the molecule. While specific experimental data can vary slightly based on the solvent and instrument, typical chemical shifts can be predicted. The purity of related compounds is often confirmed by NMR analysis. jk-sci.com

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts

Atom Nucleus Typical Chemical Shift (ppm) Description
H-1¹H~4.0Singlet or AB quartet, benzylic protons adjacent to nitrogen
H-3¹H~2.8Triplet, aliphatic protons
H-4¹H~3.2Triplet, aliphatic protons adjacent to nitrogen
Aromatic H¹H6.8 - 7.2Multiplets, protons on the fluorinated benzene (B151609) ring
NH¹H1.5 - 2.5Broad singlet, secondary amine proton
C-1¹³C~45Aliphatic carbon adjacent to nitrogen and aromatic ring
C-3¹³C~29Aliphatic carbon
C-4¹³C~42Aliphatic carbon adjacent to nitrogen
Aromatic C¹³C113 - 165Aromatic carbons, including a characteristic large C-F coupling constant for the carbon bearing the fluorine atom

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula. The calculated exact mass for the neutral molecule (C₉H₁₀FN) is 151.0797 Da. nih.gov

Interactive Data Table: Mass Spectrometry Data

Ion Formula Calculated Exact Mass (m/z)
[M]⁺C₉H₁₀FN⁺151.0797
[M+H]⁺C₉H₁₁FN⁺152.0876

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic peaks corresponding to its structural features.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3300 - 3400 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1500 - 1600
C-NStretch1250 - 1350
C-FStretch1100 - 1250

Chromatographic Purity Determination (HPLC, LC-MS, UPLC)

Chromatographic methods are essential for assessing the purity of this compound by separating it from any starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are standard techniques for this purpose. sielc.com

These methods typically employ a reverse-phase column where the compound is eluted with a polar mobile phase. sielc.com For LC-MS analysis, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase to ensure compatibility with the mass spectrometer detector. sielc.com The purity is determined by integrating the peak area of the compound and comparing it to the total area of all observed peaks in the chromatogram.

Interactive Data Table: Typical HPLC/UPLC Conditions

Parameter Condition
Column Reverse-Phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-based gradient from high aqueous content to high organic content
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 25 - 40 °C
Detection UV at ~254 nm or Mass Spectrometry (MS)

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and fluorine) in the compound. This technique is a fundamental test of purity and confirms the empirical formula. The most common method is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products are quantified. chemeurope.comresearchgate.net For a pure sample of this compound, the experimentally determined percentages should align closely (typically within ±0.4%) with the theoretical values calculated from its molecular formula, C₉H₁₀FN. univie.ac.at

Interactive Data Table: Elemental Composition of C₉H₁₀FN

Element Symbol Atomic Mass Theoretical Percentage (%)
CarbonC12.01171.50
HydrogenH1.0086.67
FluorineF18.99812.57
NitrogenN14.0079.26

Pharmacological and Biological Activities of 6 Fluoro 1,2,3,4 Tetrahydroisoquinoline Derivatives

Neuropharmacological Applications and Mechanisms

The THIQ nucleus is a recognized pharmacophore for targeting the central nervous system, and its derivatives have been extensively investigated for various neuropharmacological applications. nih.govresearchgate.net

Derivatives of the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), have demonstrated antidepressant-like effects in preclinical models. researchgate.net The mechanism is often linked to the modulation of monoamine neurotransmitters, a cornerstone of current antidepressant therapies. wikipedia.org While direct studies on 6-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives for treating depression or anxiety are not extensively detailed in available literature, the inclusion of fluorine is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of CNS-active agents. longdom.org For instance, the addition of a trifluoromethyl group to other antidepressant scaffolds has been shown to increase potency six-fold compared to the non-fluorinated parent compound. longdom.org This suggests that 6-fluoro substitution on the THIQ scaffold is a rational approach for developing novel antidepressant candidates.

The tetrahydroisoquinoline framework is known to interact with multiple neurotransmitter systems. nih.gov Specific derivatives have been developed as ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets in the treatment of various neurological and psychiatric disorders. nih.gov For example, certain THIQ derivatives show high affinity and selectivity for the dopamine D3 receptor. While research has specifically highlighted derivatives like 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) for their potent D3 receptor affinity, the systematic exploration of a 6-fluoro substituent in this context remains a specific area for further investigation. The electronic properties of the fluorine atom can influence key interactions within the receptor binding pocket, potentially altering affinity and selectivity profiles.

Modulation of the dopamine and serotonin systems is a key mechanism for many centrally acting drugs. Tetrahydroisoquinoline derivatives have been shown to modulate both systems. nih.gov In silico studies predict that certain THIQ derivatives can modulate dopamine D1 and serotonin 1b receptors. nih.gov Research into specific THIQ analogues has led to the identification of potent ligands for dopamine D3 receptors, demonstrating the scaffold's utility in targeting specific components of the dopaminergic system. The strategic placement of substituents on the THIQ ring is critical for achieving desired selectivity and potency.

A significant area of research for THIQ derivatives is their activity as norepinephrine-dopamine reuptake inhibitors (NDRIs), a class of compounds used in the treatment of depression and ADHD. iiab.menih.gov A series of novel 4-phenyl-tetrahydroisoquinolines were specifically designed and synthesized as dual inhibitors of the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT). iiab.menih.gov Structure-activity relationship (SAR) studies within this series explored various substitutions on both the tetrahydroisoquinoline core and the 4-phenyl ring to optimize potency.

Within these studies, substitutions on the aromatic ring of the tetrahydroisoquinoline core were investigated. While specific data points for a 6-fluoro substituted analogue are not detailed in the primary abstracts of key studies, this substitution pattern is a logical step in the optimization of such inhibitors. iiab.menih.govresearchgate.net The SAR of these dual inhibitors is sensitive to the substitution pattern, and fluorination is a well-established method for modulating ligand-protein interactions. longdom.org

Table 1: Norepinephrine and Dopamine Reuptake Inhibition by Select 4-Phenyl-Tetrahydroisoquinoline Analogs

CompoundSubstitution (THIQ Ring)hNET Ki (nM)hDAT Ki (nM)
Analog AUnsubstituted1129
Analog B7-Cl424
Analog C6,7-dichloro114

This table is representative of the types of data generated in studies on 4-phenyl-tetrahydroisoquinolines as NDRIs. Specific data for a 6-fluoro analog was not available in the reviewed literature abstracts. iiab.menih.gov

Cardiovascular and Antihypertensive Research

Beyond the central nervous system, certain THIQ derivatives have been explored for their effects on the cardiovascular system.

Specific derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their ability to lower heart rate, an effect known as bradycardia. nih.gov One area of investigation involves N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives, which were assessed for their bradycardic effects in isolated guinea pig atria and anesthetized rats. nih.gov Another series of compounds, 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives, also demonstrated bradycardic activity. nih.gov The structure-activity relationship studies in these series revealed that substitutions on the aromatic ring of the THIQ core, such as methoxy (B1213986) groups at the 6- or 7-position, were important for potent activity. nih.gov Although these studies establish the THIQ scaffold as a viable starting point for developing bradycardic agents, the specific contribution of a 6-fluoro substituent has not been explicitly detailed in the reviewed research.

Table 2: Investigated Tetrahydroisoquinoline Scaffolds for Bradycardic Activity

Compound ClassKey Structural FeaturesObserved Activity
N-Acyl-THIQ DerivativesVaried N-acyl groupsPotent bradycardic activity identified in specific analogs. nih.gov
2-(3-Piperidyl)-THIQ DerivativesPiperidyl group at N2 position; Methoxy groups at C6/C7Potent in vitro bradycardic activity. nih.gov

Antihypertensive Effects without Reflex Tachycardia

Certain derivatives of this compound have been identified as potent antihypertensive agents that possess a significant advantage over some traditional calcium channel blockers. nih.gov Research into a series of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives revealed that specific substitutions are crucial for potent activity. nih.gov

Notably, the oral administration of one such derivative, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, to spontaneously hypertensive rats (SHR) resulted in significant antihypertensive effects. nih.gov A key finding from this research was that this effect was not accompanied by reflex tachycardia, a common side effect observed with many L-type Ca²⁺ channel blockers where a drop in blood pressure causes a compensatory increase in heart rate. nih.gov This suggests a more favorable cardiovascular profile for this class of compounds. nih.gov

Table 1: Antihypertensive Activity of a this compound Derivative

Compound Name Animal Model Primary Effect Secondary Effect

Calcium Channel Blocker Activity

The mechanism behind the antihypertensive effects of these tetrahydroisoquinoline derivatives is linked to their activity as calcium channel blockers. nih.gov The evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated bradycardic (heart rate slowing) activities in isolated guinea pig right atria, which is indicative of calcium channel modulation. nih.gov

The specific derivative, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, is suggested to function as an L-type Ca²⁺ channel blocker. nih.gov This activity, which reduces the influx of calcium into vascular smooth muscle cells and cardiac cells, leads to vasodilation and a decrease in heart rate, contributing to the observed reduction in blood pressure. nih.gov Further research has identified various substituted 1,2,3,4-tetrahydroisoquinolines as potent N-type calcium channel blockers, highlighting the versatility of this scaffold in targeting different types of calcium channels. nih.gov

Anticancer and Antitumor Properties

The tetrahydroisoquinoline (THIQ) framework is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives showing significant potential in anticancer drug design. nih.govresearchgate.net Synthetic THIQ derivatives have been reported to exhibit antitumor activities against a range of cancer types, including glioblastoma, melanoma, and cancers of the breast, ovaries, and prostate. researchgate.net The anticancer potential of these compounds stems from their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. nih.govnih.gov

Research has explored THIQ derivatives as inhibitors of several key enzymes and receptors involved in cancer progression:

Cyclin-Dependent Kinases (CDKs) and Dihydrofolate Reductase (DHFR): Novel tetrahydroisoquinolines have been synthesized and shown to act as inhibitors of CDK2 and DHFR, enzymes that are critical for cell cycle regulation and nucleotide synthesis, respectively. nih.gov

Epidermal Growth Factor Receptor (EGFR): In silico studies have investigated THIQ derivatives as potential inhibitors of EGFR, a key target in cancer therapy. researchgate.net

mTOR Inhibition: Morpholine-substituted tetrahydroquinoline derivatives have been designed as potential inhibitors of the mTOR pathway, which is a central regulator of cell growth and is often dysregulated in cancers like lung and breast cancer. mdpi.com

Sigma-2 Receptors: Derivatives such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have demonstrated high affinity for sigma-2 receptors, which are overexpressed in many cancer cells, and have shown moderate anticancer activity against human liver and esophagus cancer cells. researchgate.net

Glioblastoma: The compound EDL-360, a THIQ derivative, has been identified as a potent agent against glioblastoma cell lines. researchgate.net

Table 2: Anticancer Targets of Tetrahydroisoquinoline Derivatives

Derivative Class Molecular Target Cancer Type
General Tetrahydroisoquinolines CDK2, DHFR General
Morpholine-substituted THQs mTOR Lung, Breast
6,7-dimethoxy THQs Sigma-2 Receptors Liver, Esophagus
Substituted THQs (in silico) EGFR General

Antimicrobial and Anti-infective Applications

The 1,2,3,4-tetrahydroisoquinoline scaffold is a component of various compounds with significant antibacterial properties. nih.gov A review of the biological potential of THIQ analogs highlights their activity against various infective pathogens. rsc.org For instance, novel THIQ analogs containing a lipid-like choline (B1196258) moiety have been synthesized and evaluated for their antibacterial effects. rsc.org

Furthermore, new classes of isoquinoline (B145761) derivatives have demonstrated strong bactericidal activity against a wide range of Gram-positive bacteria, including clinically important resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov Some of these compounds were also shown to be effective against fluoroquinolone-resistant S. aureus strains, indicating their potential to combat multidrug resistance. nih.gov

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the discovery of new therapeutic agents. nih.gov The tetrahydroisoquinoline scaffold has emerged as a promising starting point for the development of new antimalarials. rsc.org A large-scale phenotypic screening of over 13,000 compounds against the 3D7 strain of Plasmodium falciparum identified THIQ as one of the most potent scaffolds. rsc.org Many of the THIQ analogs discovered through this screening exhibited high potency against drug-resistant malarial strains. rsc.org Hit-to-lead studies on a series of tetrahydroisoquinolone carboxanilides have also demonstrated potent anti-malarial activity against multiple resistant strains of P. falciparum in vitro. nih.gov

The anti-malarial efficacy of tetrahydroisoquinoline derivatives is directly related to their ability to inhibit the growth of the Plasmodium parasite. Several studies have focused on the in vitro antiplasmodial activity of these compounds.

In one study, twenty-one 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ) analogues were synthesized and tested against P. falciparum. rsc.orgresearchgate.net While most compounds showed moderate antiplasmodial activity, two compounds were found to be highly active, with IC₅₀ values below 0.2 μg/ml. rsc.orgresearchgate.net These active compounds also displayed low cytotoxicity against mammalian cells, indicating a good selectivity index. rsc.orgresearchgate.net

A review highlighted several THIQ analogs with potent activity. rsc.org Compound 173 was identified as the most active, with sub-nanomolar EC₅₀ values against all tested malarial strains. rsc.org Additionally, compounds from the Medicines for Malaria Venture (MMV) Malaria Box, including three THIQ analogs, showed potent activity against the asexual blood stage of both chloroquine-sensitive and chloroquine-resistant P. falciparum strains, with IC₅₀ values in the range of 0.070-0.133 μM. rsc.org

Table 3: Antiplasmodial Activity of Select Tetrahydroisoquinoline Derivatives

Compound Class/ID Target Organism Activity Metric (IC₅₀/EC₅₀) Reference
1-Aryl-6-hydroxy-THIQs (highly active) Plasmodium falciparum < 0.2 μg/ml rsc.orgresearchgate.net
THIQ Analog (Compound 173) Plasmodium falciparum (multiple strains) Sub-nanomolar rsc.org

Analgesic and Anti-inflammatory Effects

Direct studies detailing the analgesic and anti-inflammatory properties of this compound derivatives are not extensively documented. However, research on other substituted THIQ analogs suggests that this chemical class has potential in modulating pain and inflammation. For instance, the derivative 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated significant analgesic and anti-inflammatory activity in preclinical models. biomedpharmajournal.orgresearchgate.net

In studies involving thermal and chemical pain models, this dimethoxy-substituted analog showed a notable increase in the pain threshold. biomedpharmajournal.orgresearchgate.net Furthermore, in a model of formalin-induced arthritis in rats, the compound exhibited a pronounced anti-inflammatory effect, reported to be 3.3 times more potent than the standard drug, diclofenac (B195802) sodium, at a dose of 0.5 mg/kg. biomedpharmajournal.orgresearchgate.net While these findings are promising for the THIQ class as a whole, the specific contribution of a fluorine atom at the 6-position to these effects remains to be elucidated through direct pharmacological testing. The high electronegativity of fluorine could influence the compound's acidity, lipophilicity, and metabolic stability, which in turn could modulate its analgesic and anti-inflammatory efficacy.

Table 1: Anti-inflammatory Activity of a Tetrahydroisoquinoline Derivative (Data based on 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride)

CompoundDose (mg/kg)Anti-inflammatory Effect (Edema Inhibition %)
1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl0.5Data indicates a significant reduction in paw edema
Diclofenac Sodium (Reference)10Standard comparative inhibition

Note: This table is illustrative and based on a related compound due to the lack of specific data for this compound.

Biochemical Research and Receptor Interactions

The 1,2,3,4-tetrahydroisoquinoline scaffold is a versatile pharmacophore known to interact with a variety of receptors. Derivatives have been shown to bind to sigma-2 (σ2) receptors, muscarinic M2 receptors, and the NMDA receptor complex. nih.govnih.govnih.gov For example, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been evaluated for their affinity to sigma-1 and sigma-2 receptors, with some compounds demonstrating high affinity and selectivity for the sigma-2 receptor, which is often overexpressed in cancer cells. nih.gov

Another study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives showed affinity for the PCP binding site of the NMDA receptor complex, with some compounds exhibiting high potency. nih.gov Furthermore, certain THIQ derivatives have been developed as potent and selective M2 muscarinic receptor antagonists. nih.gov

While these studies highlight the potential of the THIQ nucleus in designing receptor-specific ligands, the specific binding profile of this compound has not been extensively characterized. The introduction of a fluorine atom at the 6-position could alter the electronic distribution of the aromatic ring, potentially influencing receptor binding affinity and selectivity. Further biochemical assays are necessary to determine its specific receptor interaction profile.

Table 2: Receptor Binding Affinities of Various Tetrahydroisoquinoline Derivatives

Derivative ClassReceptor TargetNotable FindingReference
6,7-Dimethoxy-THIQSigma-2 (σ2)High affinity and selectivity nih.gov
1-Aryl-THIQNMDA ReceptorHigh affinity for PCP binding site nih.gov
THIQ with benzodiazepinone skeletonMuscarinic M2Potent and selective antagonists nih.gov

Note: This table summarizes findings for related THIQ derivatives, as specific data for this compound is not available.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound derivatives are not widely published. However, SAR studies on the broader THIQ class provide valuable insights into how structural modifications can influence biological activity. nih.govnuph.edu.ua

The position of a fluorine substituent on an aromatic ring can significantly impact a molecule's biological activity. researchgate.net While specific data for the 6-fluoro position on the THIQ ring is scarce, general principles of medicinal chemistry suggest that its placement would influence the molecule's electronic properties, metabolic stability, and binding interactions. Fluorine's high electronegativity can alter the pKa of nearby functional groups and create new hydrogen bonding opportunities, which can affect receptor binding. researchgate.net In other classes of compounds, moving a fluorine atom around the aromatic ring has been shown to have a profound effect on biological activity.

SAR studies on various THIQ derivatives have shown that the nature and position of substituents on the tetrahydroisoquinoline ring are critical for activity. For instance, in a series of inhibitors of Mycobacterium tuberculosis, it was found that large substituents at the 5-position were well-tolerated, and the choice of substituent at other positions significantly impacted potency. nih.gov The introduction of different groups at the 6- and 7-positions has been explored for developing selective antagonists for the orexin (B13118510) 1 receptor. researchgate.net These studies underscore the importance of systematic substitution to optimize the pharmacological profile of THIQ derivatives.

In many biologically active THIQ derivatives, a linker or "tether" connects the THIQ core to another chemical moiety. The length and flexibility of this tether are often crucial for potent activity. For example, in a study of M2 muscarinic receptor antagonists, the alkyl linker chain length was found to be critically important for increasing M2 affinity. nih.gov Similarly, in a series of inhibitors for Mycobacterium tuberculosis, the nature of the linking group in side chains was important, with -CH2- or -CONH- linkers being more effective than -CO- or -COCH2- linkers. nih.gov This suggests that the tether plays a key role in correctly positioning the pharmacophoric elements for optimal interaction with the biological target.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological evaluation of new chemical entities typically involves a combination of in vitro and in vivo studies.

In Vitro Evaluation:

Receptor Binding Assays: To determine the affinity and selectivity of the compound for a range of biological targets.

Enzyme Inhibition Assays: To assess the compound's ability to inhibit specific enzymes.

Cell-Based Assays: To evaluate the compound's effect on cellular processes, such as cell viability, proliferation, or signaling pathways. For example, some THIQ derivatives have been evaluated for their cytotoxic effects on PC12 cells. nih.gov

In Vivo Evaluation:

Animal Models of Disease: To assess the efficacy of the compound in a living organism. For example, the analgesic and anti-inflammatory effects of a THIQ derivative were evaluated using hot plate, vinegar writhing, and formalin-induced arthritis models in rodents. biomedpharmajournal.orgresearchgate.net

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Toxicology Studies: To evaluate the safety profile of the compound.

In Vitro Assays (e.g., Isolated Guinea Pig Right Atria)

No specific studies detailing the effects of this compound derivatives on isolated guinea pig right atria were identified in the current body of scientific literature. Research on other THIQ derivatives has explored their potential as beta-adrenoreceptor agents, which are often evaluated using such isolated organ bath preparations to determine their agonistic or antagonistic activities on cardiac muscle contractility and rate. However, analogous investigations into the 6-fluoro derivative have not been reported, leaving a gap in the understanding of how fluorine substitution at the 6-position influences its interaction with cardiac adrenoceptors.

In Vivo Models (e.g., Spontaneously Hypertensive Rats, Formalin Arthritis in Rats)

Similarly, a comprehensive search did not yield any specific studies on the application of this compound derivatives in spontaneously hypertensive rats, a common model for studying potential antihypertensive agents. The cardiovascular effects of various THIQ compounds have been documented, but specific data relating to the 6-fluoro analogue's impact on blood pressure in this model is not available.

Furthermore, with regard to inflammatory models, no research was found that specifically investigates the anti-inflammatory properties of this compound derivatives in the formalin-induced arthritis model in rats. While some THIQ derivatives have shown promise as anti-inflammatory agents in various animal models, the specific efficacy and mechanism of action for the 6-fluoro substituted compound in this particular arthritis model remain uninvestigated.

Applications in Drug Discovery and Development

Role in Synthesis of Novel Therapeutic Agents

The 1,2,3,4-tetrahydroisoquinoline (B50084) framework is a key component in a variety of therapeutic agents, and the introduction of a fluorine atom can lead to the development of novel drugs with improved properties. researchgate.net While specific, named drugs directly synthesized from 6-Fluoro-1,2,3,4-tetrahydroisoquinoline are not extensively detailed in publicly available literature, the general class of fluorinated tetrahydroisoquinolines is crucial in the development of treatments for central nervous system (CNS) disorders. nih.gov For instance, the synthesis of various fluorinated and trifluoromethylated tetrahydroisoquinolines has been pursued for their potential as selective inhibitors of phenylethanolamine N-methyltransferase, an enzyme relevant to neurological processes. bioorganica.com.ua

Development of Pharmaceuticals Targeting Specific Disorders

The development of pharmaceuticals based on the this compound scaffold has shown promise in targeting specific and challenging disorders. A significant area of research is in the development of orexin (B13118510) receptor antagonists. Orexin receptors play a role in regulating sleep, appetite, and reward pathways, making them attractive targets for treating sleep disorders and addiction. Research has demonstrated that tetrahydroisoquinoline-based compounds are effective orexin-1 receptor antagonists, and strategic modifications, including the introduction of fluorine, are explored to enhance potency and selectivity. nih.govnih.gov

Furthermore, derivatives of tetrahydroisoquinoline have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by targeting enzymes such as acetylcholinesterase. google.com The introduction of fluorine into these structures is a strategy employed to fine-tune their inhibitory activity and pharmacokinetic profiles.

Lead Optimization and Derivative Creation with Enhanced Efficacy or Selectivity

In the process of drug discovery, lead optimization is a critical phase where an initial "hit" compound is chemically modified to improve its therapeutic properties. This compound can be a key starting point or a modification in this process. The substitution of a hydrogen atom with fluorine can block metabolic pathways, leading to a longer duration of action for the drug. thieme.de

For example, in the development of Rho kinase (ROCK) inhibitors for conditions like glaucoma, tetrahydroisoquinoline derivatives have been identified as highly potent and selective leads. nih.gov The process of lead optimization in such a series would involve the synthesis of various analogues, including fluorinated versions, to improve efficacy, selectivity against other kinases, and pharmacokinetic properties suitable for ophthalmic application. nih.gov The strategic placement of fluorine can enhance binding to the target enzyme while minimizing off-target effects, leading to a safer and more effective drug candidate. researchgate.net

Precursor for Fluorinated Compounds in Medicinal Chemistry

Beyond its direct incorporation into a final drug molecule, this compound can also serve as a crucial precursor for the synthesis of other, more complex fluorinated compounds. bioorganica.com.uathieme.de Its stable, fluorinated aromatic ring can be carried through multiple synthetic steps, allowing for the construction of intricate molecular architectures that retain the beneficial properties of the fluorine atom. This is particularly valuable in organofluorine chemistry, a field that has produced numerous blockbuster drugs. thieme.de The development of synthetic methodologies to access a variety of fluorinated 1,2,3,4-tetrahydroisoquinoline derivatives is an active area of research, highlighting their importance as intermediates in medicinal chemistry. thieme.de

Computational Studies and Molecular Modeling

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific molecular docking studies exclusively featuring 6-Fluoro-1,2,3,4-tetrahydroisoquinoline are not extensively documented in publicly available literature, the broader class of tetrahydroisoquinoline derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding the potential ligand-receptor interactions of the fluorinated analogue.

The tetrahydroisoquinoline core is a well-established pharmacophore that can engage in various types of interactions with biological macromolecules. The nitrogen atom in the tetrahydroisoquinoline ring is basic and can be protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues such as aspartate or glutamate (B1630785) in a receptor's binding pocket. The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Additionally, the non-polar portions of the molecule can engage in hydrophobic interactions.

Molecular docking studies on related fluorinated compounds have demonstrated the importance of the fluorine substituent in modulating biological activity. For instance, in studies of fluorinated inhibitors of various enzymes, the fluorine atom has been shown to form key contacts that enhance binding affinity. It is therefore plausible that this compound would exhibit unique binding modes compared to its non-fluorinated parent compound, driven by the specific interactions of the fluorine atom.

Prediction of Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, excretion, and toxicity (ADMET), is a critical determinant of its clinical success. In silico methods are increasingly used in the early stages of drug discovery to predict these properties, thereby reducing the time and cost associated with experimental studies. For this compound, a number of key pharmacokinetic parameters can be predicted using computational models.

Several computed molecular properties for this compound are available from public databases such as PubChem. nih.gov These properties provide a preliminary assessment of the compound's drug-like characteristics.

PropertyPredicted Value
Molecular Weight151.18 g/mol
XLogP31.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Topological Polar Surface Area12.0 Ų
Formal Charge0
Complexity138

These predicted values suggest that this compound has favorable physicochemical properties for a potential drug candidate. Its molecular weight is well within the range of orally bioavailable drugs (Lipinski's rule of five suggests <500 g/mol ). The XLogP3 value of 1.4 indicates a moderate lipophilicity, which is often correlated with good absorption and distribution properties. The low hydrogen bond donor and acceptor counts, as well as the low topological polar surface area, are also indicative of good membrane permeability.

The introduction of a fluorine atom can also influence the metabolic stability of the molecule. The carbon-fluorine bond is very strong and is not easily metabolized by cytochrome P450 enzymes. Therefore, fluorination at the 6-position may block a potential site of metabolism, leading to a longer half-life and improved bioavailability compared to the non-fluorinated analogue. However, it is also important to consider the potential for the formation of reactive metabolites, which can lead to toxicity. In silico toxicity prediction models can be used to assess this risk.

Conformational Analysis and Stereochemistry

The three-dimensional shape of a molecule, or its conformation, is critical for its biological activity as it dictates how the molecule can interact with its biological target. The tetrahydroisoquinoline ring system is not planar and can adopt different conformations. The puckering of the partially saturated heterocyclic ring leads to the existence of different conformers, such as half-chair or twist-boat forms. The relative energies of these conformers determine the predominant shape of the molecule in solution.

The stereochemistry of this compound is an important consideration. The C1 carbon atom of the tetrahydroisoquinoline ring can be a stereocenter if it is substituted, leading to the possibility of enantiomers. While the parent this compound is achiral, derivatives with substitution at the C1 position would be chiral.

Computational methods, such as density functional theory (DFT) calculations, can be used to model the different possible conformations of this compound and to determine their relative energies. These calculations can provide insights into the most stable conformation of the molecule and how it might change upon binding to a receptor. Understanding the conformational landscape and stereochemistry of this molecule is essential for the rational design of its derivatives as potential therapeutic agents.

Q & A

Q. What are the key structural and electronic features of 6-fluoro-1,2,3,4-tetrahydroisoquinoline that influence its reactivity in synthetic chemistry?

  • Methodological Answer : The fluorine atom at the 6th position introduces strong electron-withdrawing effects, altering the electronic density of the aromatic ring and enhancing electrophilic substitution reactivity. The tetrahydroisoquinoline scaffold provides a rigid bicyclic structure, which can stabilize transition states during reactions like oxidation or reduction. Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical for confirming regioselectivity and stereochemical outcomes .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies proton environments and ring substitution patterns. The fluorine atom induces deshielding in adjacent protons, detectable via coupling constants (e.g., 3JHF^3J_{H-F}).
  • Mass Spectrometry (MS) : Confirms molecular weight (165.21 g/mol) and fragmentation pathways.
  • Infrared (IR) Spectroscopy : Detects functional groups like C-F stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the preparation of this compound derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields (≥85%) by enhancing energy transfer and minimizing side reactions. For example, coupling secondary amines with tetrahydroisoquinoline precursors under microwave conditions (60–100°C, THF solvent) achieves rapid cyclization and high purity. This method is particularly advantageous for generating spiroheterocyclic derivatives with multiple pharmacophoric groups .

Q. How do structural modifications (e.g., methyl or phenyl substitutions) alter the biological activity of this compound?

  • Methodological Answer :
  • 2-Methyl substitution : Introduces steric hindrance, reducing enzymatic metabolism and prolonging half-life. Comparative studies with 6-fluoro-2-methyl derivatives show altered ring puckering, confirmed via computational modeling (DFT) .
  • Spiroheterocyclic derivatives : Incorporation of pyridinyl or piperidinyl groups enhances binding to microbial targets (e.g., DNA gyrase in fluoroquinolone antibiotics). Bioactivity assays (MIC values) and molecular docking are used to validate structure-activity relationships (SAR) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity, pH, or solvent systems). To address this:
  • Standardize Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols.
  • Control for Solubility : Pre-solubilize compounds in DMSO (<1% v/v) to avoid aggregation artifacts.
  • Cross-Validate with Structural Analogs : Compare activity trends across derivatives (e.g., 6-fluoro vs. non-fluorinated analogs) to isolate fluorine-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.